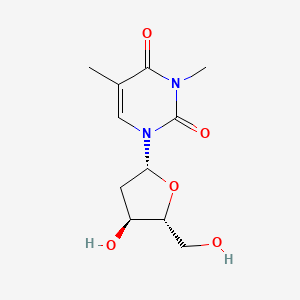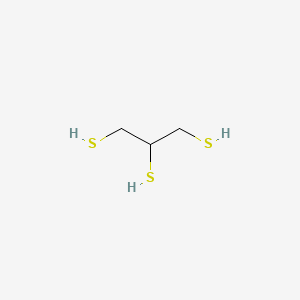
5-Nonyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nonyn-3-ol is an acetylenic compound that is 5-nonyne carrying a hydroxy substituent at position 3. It is a secondary alcohol and an acetylenic compound.
科学的研究の応用
Oligonucleotide Synthesis and RNA Research
- 5-Nonyn-3-ol has been studied in the context of oligonucleotide synthesis, particularly in the formation of oligomers from unblocked monomers in aqueous solutions. Research in this area is crucial for understanding the origins of life on Earth. In a study by Ferris and Ertem (1992), the condensation of 5'-phosphorimidazolide of adenosine with itself and with P1,P2-diadenosine-5',5'-pyrophosphate in water in the presence of montmorillonite clay led to the formation of oligomers up to ten nucleotides in length, predominantly forming 3',5'-linked bonds (Ferris & Ertem, 1992).
Organic Light-Emitting Diodes (OLEDs)
- In the field of optoelectronics, 5-Nonyn-3-ol has been explored for its role in the properties of organic light-emitting diodes (OLEDs). A study by Li et al. (2009) examined the electronic structures, injection and transport properties, absorption, and phosphorescence mechanism of blue-emitting Ir(III) complexes used in OLEDs, demonstrating the potential of 5-Nonyn-3-ol in enhancing device efficiency and performance (Li et al., 2009).
Metabolic Engineering for Biofuel Production
- The compound has also been implicated in metabolic engineering for biofuel production. George et al. (2015) conducted a study on the high-yield production of isoprenoid-based C5 alcohols in E. coli, which are potential biofuels. The study highlights the role of 5-Nonyn-3-ol in improving the yield and efficiency of biofuel production (George et al., 2015).
RNA Processing and Enzyme Mechanisms
- Additionally, 5-Nonyn-3-ol has been used to study RNA molecules and enzyme mechanisms. Li et al. (2011) investigated oligonucleotides containing RNA dinucleotide phosphorothiolate linkages, which are crucial in understanding the enzymatic processing and modification of RNA. This research is important for defining molecular-level processes in living systems (Li et al., 2011).
特性
CAS番号 |
53723-19-6 |
|---|---|
製品名 |
5-Nonyn-3-ol |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
non-5-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-5,8H2,1-2H3 |
InChIキー |
UWQZATMGBARJPE-UHFFFAOYSA-N |
SMILES |
CCCC#CCC(CC)O |
正規SMILES |
CCCC#CCC(CC)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({[(1R,2R)-2-(uracil-1-yl)cyclopentyl]oxy}methyl)phosphonic acid](/img/structure/B1204288.png)
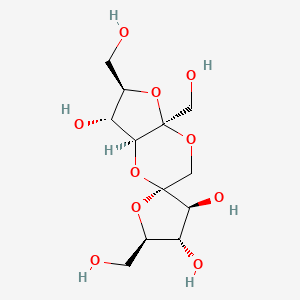
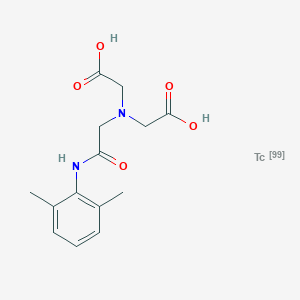
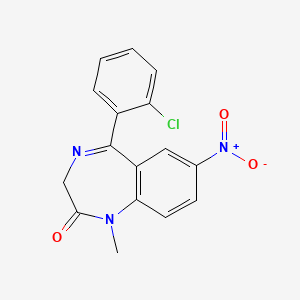
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)
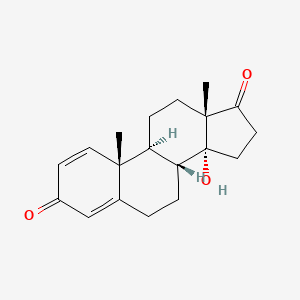
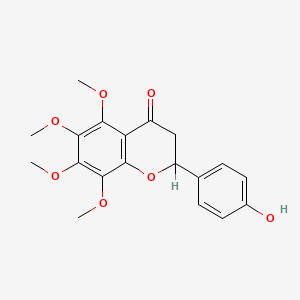
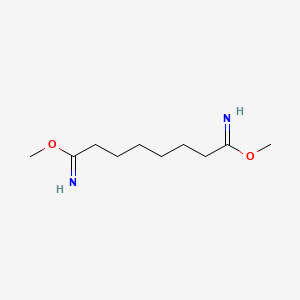
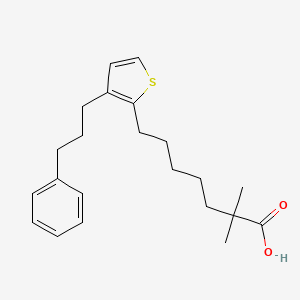
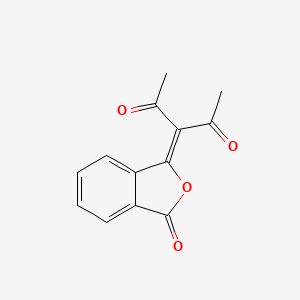
![2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1204308.png)
![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)
